molecular formula C40H44N2O3 B1217681 4-[3-[3-[Bis[4-(2-methylpropyl)phenyl]methylamino]benzoyl]indol-1-yl]butanoic acid CAS No. 163136-03-6

4-[3-[3-[Bis[4-(2-methylpropyl)phenyl]methylamino]benzoyl]indol-1-yl]butanoic acid

货号: B1217681
CAS 编号: 163136-03-6
分子量: 600.8 g/mol
InChI 键: LACIBZRFAYFTOV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

FK-143 是一种非甾体、非竞争性5α还原酶抑制剂。这种酶负责将睾酮转化为双氢睾酮,一种强效雄激素。 FK-143 由于其潜在的治疗应用而受到研究,特别是在治疗良性前列腺增生和某些类型的癌症方面 .

准备方法

FK-143 的合成涉及几个关键步骤:

    傅克烷基化反应: 吲哚与3-硝基苯甲酰氯在二氯甲烷中与三氯化铝反应,生成3-(3-硝基苯甲酰)吲哚。

    烷基化: 然后将产物与4-溴丁酸乙酯在二甲基甲酰胺中与碳酸钾反应,得到4-[3-(3-硝基苯甲酰)吲哚-1-基]丁酸乙酯。

    水解: 将此酯在二恶烷/水混合物中使用氢氧化钠水解,得到相应的丁酸。

    氢化: 在甲醇/二恶烷混合物中,丁酸在碳载钯上氢化,生成3-[3-(3-氨基苯甲酰)吲哚-1-基]丁酸。

    缩合: 最后,将该化合物在二氯甲烷中与双(4-异丁基苯基)氯甲烷在二异丙基乙胺的存在下缩合,得到 FK-143.

化学反应分析

FK-143 经历了几种类型的化学反应:

    还原: 中间体中的硝基使用碳载钯上的氢化还原为氨基。

    缩合: 最后一步涉及缩合反应,其中胺基与双(4-异丁基苯基)氯甲烷反应。

    水解: 使用氢氧化钠将酯基水解为羧酸。

这些反应中使用的常见试剂包括三氯化铝、碳酸钾、氢氧化钠和碳载钯。 形成的主要产物包括导致最终化合物 FK-143 的各种中间体 .

作用机制

FK-143 通过抑制 5α 还原酶发挥作用。这种酶负责将睾酮转化为双氢睾酮,一种强效雄激素。 通过抑制这种转化,FK-143 降低了双氢睾酮的水平,这反过来会导致前列腺大小减小以及某些类型的癌症进展减慢 .

相似化合物的比较

FK-143 与其他 5α 还原酶抑制剂(如非那雄胺和度他雄胺)相似。FK-143 在其非甾体和非竞争性抑制机制方面是独特的。 与非那雄胺和度他雄胺(它们是竞争性抑制剂)不同,FK-143 结合酶上的不同位点,导致不同的抑制谱 .

类似化合物

    非那雄胺: 5α 还原酶的竞争性抑制剂,主要用于治疗良性前列腺增生和雄激素性脱发。

    度他雄胺: 5α 还原酶的另一种竞争性抑制剂,用于与非那雄胺类似的适应症,但具有更广泛的抑制谱。

属性

IUPAC Name

4-[3-[3-[bis[4-(2-methylpropyl)phenyl]methylamino]benzoyl]indol-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44N2O3/c1-27(2)23-29-14-18-31(19-15-29)39(32-20-16-30(17-21-32)24-28(3)4)41-34-10-7-9-33(25-34)40(45)36-26-42(22-8-13-38(43)44)37-12-6-5-11-35(36)37/h5-7,9-12,14-21,25-28,39,41H,8,13,22-24H2,1-4H3,(H,43,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACIBZRFAYFTOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C2=CC=C(C=C2)CC(C)C)NC3=CC=CC(=C3)C(=O)C4=CN(C5=CC=CC=C54)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H44N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167524
Record name FK 143
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163136-03-6
Record name FK-143
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163136036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FK 143
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FK-143
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7U9L4JZ77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 4-[3-(3-aminobenzoyl)indol-1-yl]butyric acid (880 mg), bis(4-isobutylphenyl)methyl chloride (1.03 g) and diisopropylethylamine (0.945 g) in dichloromethane (20 ml) was stirred at 25° C. overnight, and bis(4-isobutylphenyl)methyl chloride (170 mg) and diisopropylethylamine (86 mg) were added thereto. After stirring at 25° C. for 3 hours, the reaction mixture was poured into cold 1N hydrochloric acid. The organic layer was separated, washed with water, and dried over magnesium sulfate. After evaporation of the solvent, the residue was chromatographed on silica gel (100 g) with a mixture of chloroform and methanol (50:1) as eluent and freeze-dried from benzene to give 4-[3-[3-(bis[4-isobutylphenyl)methylamino]benzoyl]indol-1-yl]butyric acid (820 mg) as pale yellow powder.
Name
4-[3-(3-aminobenzoyl)indol-1-yl]butyric acid
Quantity
880 mg
Type
reactant
Reaction Step One
Name
bis(4-isobutylphenyl)methyl chloride
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
0.945 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
bis(4-isobutylphenyl)methyl chloride
Quantity
170 mg
Type
reactant
Reaction Step Two
Quantity
86 mg
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。